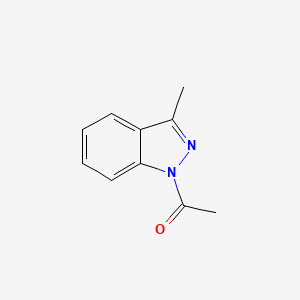![molecular formula C28H22 B8771558 9,10-Bis[3-methylphenyl]anthracene CAS No. 43217-32-9](/img/structure/B8771558.png)
9,10-Bis[3-methylphenyl]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Bis[3-methylphenyl]anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two 3-methylphenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis[3-methylphenyl]anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes 9,10-dibromoanthracene and 3-methylphenylboronic acid as starting materials. The reaction is catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in an organic solvent, such as toluene, under reflux conditions .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Bis[3-methylphenyl]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracenes depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
9,10-Bis[3-methylphenyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential as a fluorescent probe for bioimaging.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent fluorescence properties
Wirkmechanismus
The mechanism of action of 9,10-Bis[3-methylphenyl]anthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, including OLEDs and bioimaging. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its aromatic structure .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Bis(4-methylphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
Comparison:
- 9,10-Bis[3-methylphenyl]anthracene vs. 9,10-Bis(4-methylphenyl)anthracene : Both compounds have similar structures, but the position of the methyl group affects their photophysical properties.
- This compound vs. 9,10-Bis(phenylethynyl)anthracene : The presence of ethynyl groups in the latter enhances its electronic properties, making it more suitable for certain optoelectronic applications.
- This compound vs9,10-Diphenylanthracene : The methyl groups in the former provide additional steric hindrance, affecting its reactivity and stability .
Eigenschaften
CAS-Nummer |
43217-32-9 |
|---|---|
Molekularformel |
C28H22 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
9,10-bis(3-methylphenyl)anthracene |
InChI |
InChI=1S/C28H22/c1-19-9-7-11-21(17-19)27-23-13-3-5-15-25(23)28(22-12-8-10-20(2)18-22)26-16-6-4-14-24(26)27/h3-18H,1-2H3 |
InChI-Schlüssel |
XYYLXQKNBIYFCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC(=C5)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl[2-(2-bromophenyl)ethyl]carbamate](/img/structure/B8771517.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8771534.png)



![4-[3-(1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8771552.png)
![3-Oxo-3-[2-(trifluoromethyl)anilino]propanoic acid](/img/structure/B8771563.png)
![3-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B8771571.png)

